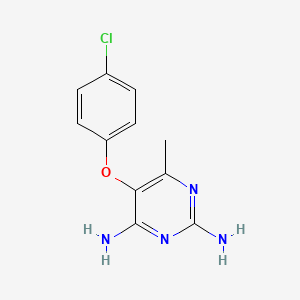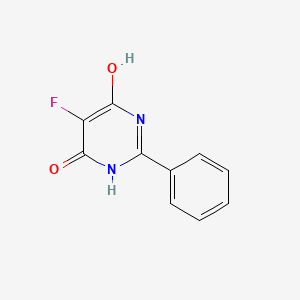
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one: is a synthetic organic compound belonging to the pyrimidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Benzaldehyde, fluorinated reagents, and pyrimidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under controlled temperatures and may require catalysts.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch Processing: Sequential addition of reagents and intermediates.
Continuous Flow Chemistry: Use of continuous reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrimidinone ring using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted pyrimidinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-phenylpyrimidin-4(3H)-one: Lacks the fluorine atom.
5-Fluoro-2-phenylpyrimidin-4(3H)-one: Lacks the hydroxyl group.
5-Fluoro-6-methoxy-2-phenylpyrimidin-4(3H)-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one is unique due to the presence of both fluorine and hydroxyl groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
105441-02-9 |
|---|---|
Fórmula molecular |
C10H7FN2O2 |
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
5-fluoro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15) |
Clave InChI |
PYYSAUHLPLZZKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


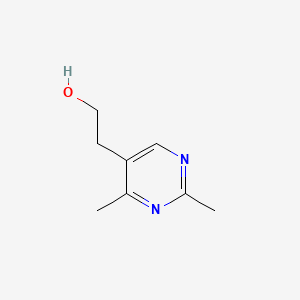

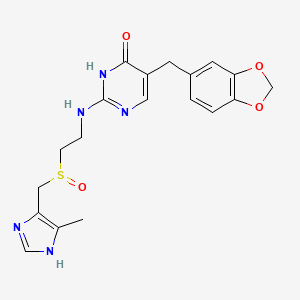
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)

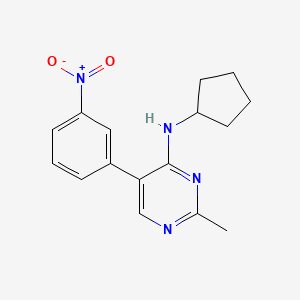
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
